9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid

Description

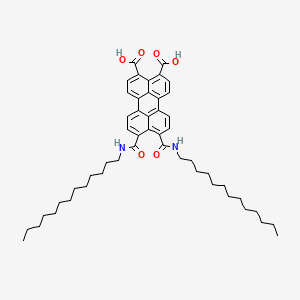

9,10-Bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid is a perylene-based derivative characterized by its hydroxycarbonimidoyl substituents at the 9,10-positions and tridecyl chains, which enhance solubility in non-polar solvents.

Properties

IUPAC Name |

9,10-bis(tridecylcarbamoyl)perylene-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41(49(55)56)46-42(50(57)58)32-28-38(44(37)46)36-26-30-40(45(39)43(35)36)48(54)52-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,51,53)(H,52,54)(H,55,56)(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFJBSHSBHBWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCNC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)NCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H66N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9,10-bis(tridecyl-C-hydroxycarbonimidoyl)perylene-3,4-dicarboxylic acid (hereafter referred to as "the compound") is a derivative of perylene that has garnered attention for its potential biological activities. This article explores the biological properties of the compound, including its cytotoxicity against various cancer cell lines and its implications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a perylene backbone with multiple functional groups. Its molecular formula is , indicating a large molecular size typical of perylene derivatives. The presence of long-chain alkyl groups contributes to its solubility and interaction with biological membranes.

Cytotoxicity Studies

Recent studies have examined the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | 250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The data indicates that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, such as HaCaT and NIH 3T3 .

The cytotoxic mechanism of the compound involves interference with fundamental cellular processes, including apoptosis and cell cycle regulation. Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound induces cell death through apoptotic pathways .

Case Studies

- HepG2 Cell Line : In a study focusing on HepG2 cells, treatment with increasing concentrations of the compound resulted in a significant decrease in cell viability, demonstrating its potential as an anticancer agent.

- MCF-7 Cell Line : Similarly, MCF-7 cells exhibited reduced viability when exposed to the compound, reinforcing its efficacy against breast cancer cells.

Pharmacological Implications

The selective cytotoxicity of the compound suggests potential applications in targeted cancer therapies. The ability to preferentially kill cancerous cells while sparing normal cells is a critical aspect of developing effective anticancer drugs.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound distinguishes itself from other perylene derivatives through its hydroxycarbonimidoyl (-C(OH)=NH) substituents, which contrast with common functional groups in analogs:

- Perylene-3,4,9,10-tetracarboxylic diimides (e.g., N,N′-bis(ethylenediamine) derivatives) feature imide (-CONR-) groups .

- Perylene-3,4-dicarboxylic anhydride contains anhydride (-O-(C=O)-O-) linkages .

- Perylene tetracarboxylic bisanhydrides (e.g., Perylene-3,4:9,10-bis(dicarboximide)) have extended conjugation via fused anhydride/imide systems .

The tridecyl chains in the target compound improve solubility in organic media compared to shorter alkyl or amine-based substituents in analogs.

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.